4-(Aminomethyl)-6-iodopyridin-2-amine 4-(Aminomethyl)-6-iodopyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19853434
InChI: InChI=1S/C6H8IN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10)
SMILES:
Molecular Formula: C6H8IN3
Molecular Weight: 249.05 g/mol

4-(Aminomethyl)-6-iodopyridin-2-amine

CAS No.:

Cat. No.: VC19853434

Molecular Formula: C6H8IN3

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-6-iodopyridin-2-amine -

Specification

Molecular Formula C6H8IN3
Molecular Weight 249.05 g/mol
IUPAC Name 4-(aminomethyl)-6-iodopyridin-2-amine
Standard InChI InChI=1S/C6H8IN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10)
Standard InChI Key PNNZEBLNJFPIKN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1N)I)CN

Introduction

Chemical Identity and Structural Features

Structural Analysis

The pyridine ring’s electron-deficient nature is modulated by the electron-donating aminomethyl (-CH2_2NH2_2) and amino (-NH2_2) groups, which enhance nucleophilic reactivity at the iodine-bearing carbon. The iodine atom, a strong leaving group, facilitates substitution reactions, while the aminomethyl group provides a site for further functionalization. Computational models predict a planar geometry with slight distortions due to steric interactions between substituents .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-(aminomethyl)-6-iodopyridin-2-amine typically proceeds via sequential functionalization of a pyridine precursor. One common route involves:

  • Iodination: Direct iodination of 4-(aminomethyl)pyridin-2-amine using iodine monochloride (ICl) in acetic acid, yielding the 6-iodo derivative.

  • Solvent Selection: Reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to stabilize transition states and enhance yields.

  • Catalysis: Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) enable Suzuki-Miyaura cross-coupling reactions, substituting iodine with aryl or alkyl groups .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 6 undergoes facile displacement in SNAr (nucleophilic aromatic substitution) reactions. For example:

  • Amination: Reaction with ammonia or primary amines at elevated temperatures yields 6-amino derivatives .

  • Cross-Coupling: Palladium-catalyzed couplings with boronic acids (Suzuki) or alkynes (Sonogashira) introduce aromatic or alkyne functionalities, respectively .

Electrophilic Aromatic Substitution

The electron-rich amino groups direct electrophiles to positions 3 and 5 of the pyridine ring. Nitration with HNO3_3/H2_2SO4_4 produces nitro derivatives, which can be reduced to amines for additional functionalization .

Biological Applications and Mechanistic Insights

Kinase Inhibition

Structural analogs of 4-(aminomethyl)-6-iodopyridin-2-amine demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which regulate cell cycle progression . For instance, compound 78 (a related aminopyridine derivative) exhibits KiK_i values of 1 nM (CDK4) and 34 nM (CDK6), with selective antiproliferative effects in cancer cell lines like MV4-11 (GI50_{50} = 23 nM) . Mechanistically, these inhibitors stabilize the inactive conformation of CDK4/6 by occupying the ATP-binding pocket .

Antibacterial and Antifungal Activity

Preliminary studies on aminopyridine derivatives suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC = 32 µg/mL) . The iodine atom may enhance membrane permeability, though exact mechanisms remain under investigation .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Substituent Effects: Introducing bulkier groups (e.g., cyclopentyl) at the aminomethyl position improves CDK4/6 selectivity but reduces cellular permeability .

  • Halogen Impact: Replacement of iodine with bromine or chlorine diminishes kinase inhibitory activity, underscoring iodine’s role in hydrophobic interactions .

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